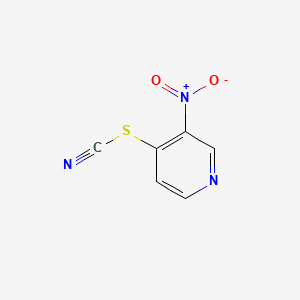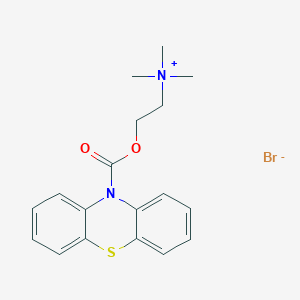![molecular formula C20H16N2O2 B14336013 3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one CAS No. 106051-97-2](/img/structure/B14336013.png)
3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one is a complex organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core fused with a benzo ring and substituted with methyl and phenoxy groups. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy and methyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one has several scientific research applications:
作用機序
The mechanism of action of 3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest involvement in oxidative stress pathways and DNA interaction .
類似化合物との比較
Similar Compounds
2-Oxo-4-methylquinoline: A precursor in the synthesis of naphthyridine derivatives.
4,4-Diaryl-1,4-dihydro-2,3-benzo-1,8-naphthyridines: Similar in structure but with different substituents, leading to varied chemical properties.
Uniqueness
3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of methyl and phenoxy groups on the naphthyridine core differentiates it from other naphthyridine derivatives, making it a valuable compound for targeted research applications.
特性
CAS番号 |
106051-97-2 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
3-methyl-6-(4-methylphenoxy)-4H-benzo[c][1,8]naphthyridin-1-one |
InChI |
InChI=1S/C20H16N2O2/c1-12-7-9-14(10-8-12)24-20-16-6-4-3-5-15(16)18-17(23)11-13(2)21-19(18)22-20/h3-11H,1-2H3,(H,21,22,23) |
InChIキー |
MVNHLVNWRACFTM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2=NC3=C(C4=CC=CC=C42)C(=O)C=C(N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


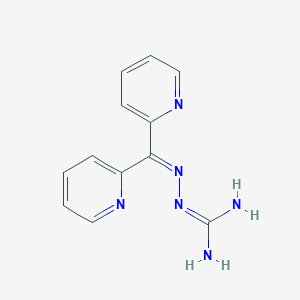
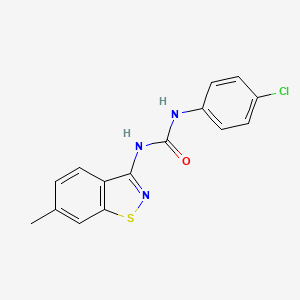
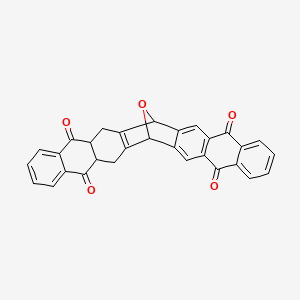
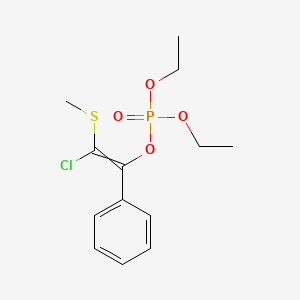
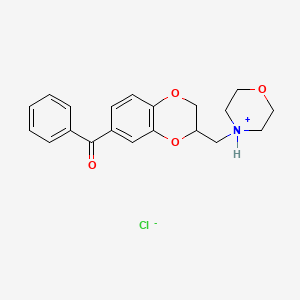
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
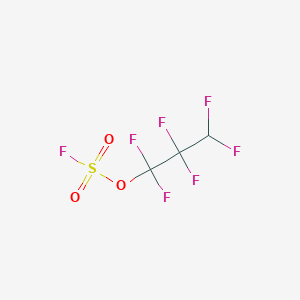
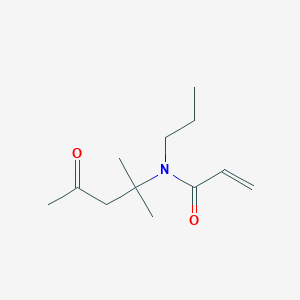

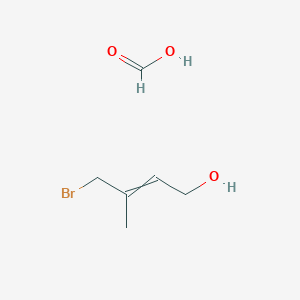
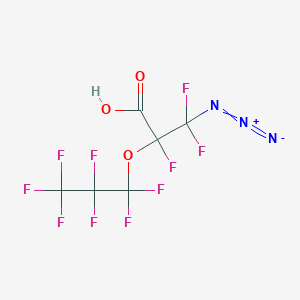
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)
